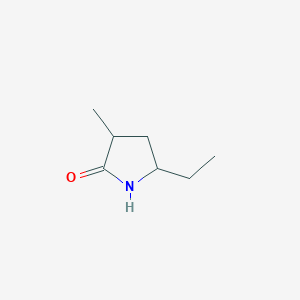
5-Ethyl-3-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-methylpyrrolidin-2-one is a chemical compound with the CAS Number: 1215126-78-5 . It has a molecular weight of 127.19 and its IUPAC name is 5-ethyl-3-methyl-2-pyrrolidinone . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Ethyl-3-methylpyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for 5-Ethyl-3-methylpyrrolidin-2-one is 1S/C7H13NO/c1-3-6-4-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in 5-Ethyl-3-methylpyrrolidin-2-one, is widely utilized in medicinal chemistry for the treatment of various diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp³-hybridization , contributes to the stereochemistry of molecules, and provides increased three-dimensional coverage . This versatility makes it a valuable component in the design of new biologically active compounds with diverse clinical profiles.
Biomedical Polymers
In the field of biomedical polymers, 5-Ethyl-3-methylpyrrolidin-2-one can be involved in the synthesis of novel materials for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . These polymers are designed to interact with biological systems and can be used in a variety of medical applications, from drug delivery systems to scaffolds for tissue engineering.
Therapeutic Medicine
The pyrrolidine ring is a key player in the development of therapeutic agents. It has been incorporated into molecules that show promise in treating conditions such as inflammation, immune disorders, and pain . The ability to create derivatives with different biological activities makes it a significant tool in the pharmaceutical industry.
Disease Treatment
Compounds containing the pyrrolidine ring, like 5-Ethyl-3-methylpyrrolidin-2-one, are being explored for their potential in treating diseases such as Alzheimer’s . The structural diversity and ability to bind to enantioselective proteins offer a pathway to developing new treatments for neurodegenerative and other diseases.
Regenerative Medicine
In regenerative medicine, 5-Ethyl-3-methylpyrrolidin-2-one could play a role in the development of new strategies for tissue regeneration . Its involvement in the synthesis of biomaterials that support cellular processes and tissue repair is an area of significant research interest.
Biosensing
The pyrrolidine ring structure within 5-Ethyl-3-methylpyrrolidin-2-one can be utilized in the creation of biosensors . These sensors can detect biological changes with high sensitivity and selectivity, making them useful in healthcare and environmental monitoring.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrrolidin-2-one derivatives, which include 5-ethyl-3-methylpyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidin-2-one, have been used in the synthesis of various bioactive molecules with target selectivity .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to be involved in a variety of biological activities .
Result of Action
It is known that pyrrolidin-2-one derivatives exhibit diverse biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
5-ethyl-3-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-6-4-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOHDTBQPJZGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-methylpyrrolidin-2-one | |
CAS RN |
1215126-78-5 |
Source


|
| Record name | 5-ethyl-3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)

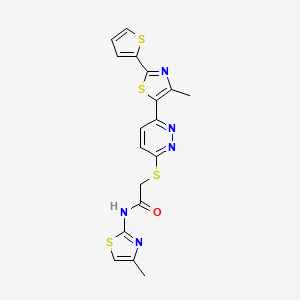
![3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2586958.png)

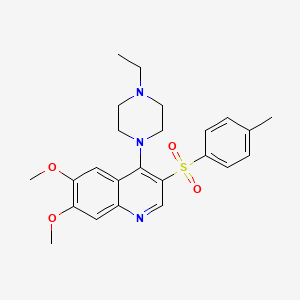
![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)
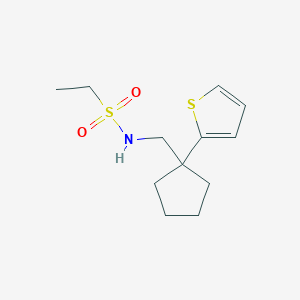

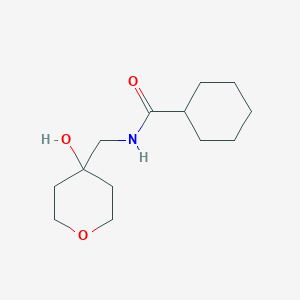
![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2586970.png)
